molecular formula C42H36N2 B170546 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene CAS No. 177799-16-5

9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene

Cat. No.: B170546
CAS No.: 177799-16-5
M. Wt: 568.7 g/mol
InChI Key: FWXNJWAXBVMBGL-UHFFFAOYSA-N
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Description

9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene is an organic compound with the chemical formula C42H36N2. It is known for its use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and perovskite solar cells. The compound is characterized by its electron-rich nature due to the presence of two triarylamine units, making it an effective hole-transporting material .

Mechanism of Action

Target of Action

The primary target of TTPA is the organic light-emitting diode (OLED) devices. It is commonly used as a green dopant material in Thermally Activated Delayed Fluorescence (TADF) OLED devices .

Mode of Action

TTPA, bearing two triarylamine units, is electron-rich in nature . It interacts with its targets by transporting holes in OLED, Organic Photovoltaics (OPV), and perovskite solar cell applications . This interaction results in changes in the electronic properties of the devices, enhancing their performance.

Result of Action

The result of TTPA’s action in OLED devices is the production of efficient, high-quality light. For instance, in one device structure, the maximum External Quantum Efficiency (EQE) achieved was 12.1%, and the maximum power efficiency was 22 lm W-1 .

Action Environment

The action, efficacy, and stability of TTPA can be influenced by various environmental factors such as temperature, humidity, and the presence of oxygen. For example, TTPA has a high melting point (>280 °C), indicating its stability at high temperatures . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene typically involves the reaction of 9,10-dibromoanthracene with N,N-di-(p-tolyl)amine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as sublimation to obtain the compound in its purest form. The industrial process is optimized for high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    9,10-Diphenylanthracene: Another anthracene derivative used in OLEDs.

    9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield.

    9,10-Di(naphthalen-2-yl)anthracene: Used in blue-emitting OLEDs.

Uniqueness

9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene is unique due to its dual triarylamine units, which provide enhanced electron-rich properties and make it an effective hole-transporting material. This characteristic sets it apart from other anthracene derivatives, making it particularly valuable in the development of high-efficiency OLEDs and other organic electronic devices .

Properties

IUPAC Name

9-N,9-N,10-N,10-N-tetrakis(4-methylphenyl)anthracene-9,10-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H36N2/c1-29-13-21-33(22-14-29)43(34-23-15-30(2)16-24-34)41-37-9-5-7-11-39(37)42(40-12-8-6-10-38(40)41)44(35-25-17-31(3)18-26-35)36-27-19-32(4)20-28-36/h5-28H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXNJWAXBVMBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629288
Record name N~9~,N~9~,N~10~,N~10~-Tetrakis(4-methylphenyl)anthracene-9,10-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177799-16-5
Record name N~9~,N~9~,N~10~,N~10~-Tetrakis(4-methylphenyl)anthracene-9,10-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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